4,4'-Diaminodiphenylamine Sulfate
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Overview
Description
4,4’-Diaminodiphenylamine Sulfate is a chemical compound with the molecular formula C12H13N3·H2SO4 and a molecular weight of 297.33 g/mol . It is commonly used in various industrial applications, particularly in anti-corrosive coatings and dyeing processes . The compound is known for its dark blue crystalline appearance and high melting point of 300°C .
Preparation Methods
4,4’-Diaminodiphenylamine Sulfate can be synthesized through the reduction of bis(4-nitrophenyl)amine . The reaction involves the use of reducing agents under controlled conditions to convert the nitro groups to amino groups, resulting in the formation of the desired compound. Industrial production methods typically involve large-scale reduction processes, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
4,4’-Diaminodiphenylamine Sulfate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Further reduction can lead to the formation of more reduced amine derivatives.
Substitution: The amino groups in the compound can participate in substitution reactions, forming various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
4,4’-Diaminodiphenylamine Sulfate has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various dyes and pigments.
Biology: The compound is utilized in biochemical assays and as a staining agent.
Medicine: Research explores its potential use in drug development and as a diagnostic tool.
Industry: It is employed in anti-corrosive coatings, textile dyeing, and printing processes.
Mechanism of Action
The mechanism of action of 4,4’-Diaminodiphenylamine Sulfate involves its interaction with molecular targets through its amino groups. These interactions can lead to the formation of stable complexes or the modification of target molecules. The pathways involved depend on the specific application and the nature of the target molecules .
Comparison with Similar Compounds
4,4’-Diaminodiphenylamine Sulfate can be compared with other similar compounds such as:
4,4’-Oxydianiline: Another compound used in the synthesis of dyes and pigments.
4,4’-Iminodianiline: Known for its applications in polymer synthesis and as a curing agent.
The uniqueness of 4,4’-Diaminodiphenylamine Sulfate lies in its specific structure and the presence of sulfate, which imparts distinct properties and reactivity compared to its analogs .
Properties
CAS No. |
6369-04-6 |
---|---|
Molecular Formula |
C24H28N6O4S |
Molecular Weight |
496.6 g/mol |
IUPAC Name |
4-N-(4-aminophenyl)benzene-1,4-diamine;sulfuric acid |
InChI |
InChI=1S/2C12H13N3.H2O4S/c2*13-9-1-5-11(6-2-9)15-12-7-3-10(14)4-8-12;1-5(2,3)4/h2*1-8,15H,13-14H2;(H2,1,2,3,4) |
InChI Key |
UIBDOIWJPGLGEJ-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1N)NC2=CC=C(C=C2)N.OS(=O)(=O)O |
Canonical SMILES |
C1=CC(=CC=C1N)NC2=CC=C(C=C2)N.C1=CC(=CC=C1N)NC2=CC=C(C=C2)N.OS(=O)(=O)O |
53760-27-3 6369-04-6 |
|
Pictograms |
Irritant |
Synonyms |
4.4-Iminodianiline sulfate |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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